REACTION_CXSMILES
|
[CH:1]([O:4][C:5]([C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)=[O:6])([CH3:3])[CH3:2].[C:14](Cl)(Cl)=[O:15]>O1CCOCC1>[CH:1]([O:4][C:5]([C:7]1[CH:8]=[CH:9][C:10]([N:11]=[C:14]=[O:15])=[CH:12][CH:13]=1)=[O:6])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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125.3 g
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Type
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reactant
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Smiles
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C(C)(C)OC(=O)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(=O)(Cl)Cl
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Type
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CUSTOM
|
Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was then stirred at 20° C. for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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heated to boiling
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off
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Type
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DISTILLATION
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Details
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the residue was distilled under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)OC(=O)C1=CC=C(C=C1)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |